N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is an acetamide derivative featuring a 1,2-oxazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide linker attached to a 3-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12-6-7-14(9-17(12)20)21-19(23)11-15-10-18(25-22-15)13-4-3-5-16(8-13)24-2/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUODZFNVQSUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the fluoro and methoxy groups onto the phenyl rings using suitable reagents and catalysts.
Acetamide Formation: Coupling of the substituted phenyl rings with acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a common acetamide backbone with several analogs but differs in its heterocyclic core and substituents. Key comparisons include:
Core Heterocycles
- 1,2-Oxazole vs. 1,3,4-Thiadiazole/1,2,4-Triazole: The target compound’s 1,2-oxazole core () contrasts with 1,3,4-thiadiazole () or 1,2,4-triazole () cores in analogs. Example: Compound 5k () uses a 1,3,4-thiadiazole core with a 2-methoxyphenoxy group, yielding a melting point of 135–136°C .
Substituent Effects
- The 3-methoxyphenyl group on the oxazole may engage in π-π stacking, akin to tyrosine kinase inhibitors in .
Molecular Weight and Physicochemical Properties
- Predicted molecular weight: ~356.3 g/mol (estimated from analogs in ).
- Compared to N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (MW: 366.8 g/mol; ), the target compound’s lower weight may enhance solubility .
Key Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
